molecular formula C16H16Cl2N2O2 B1384977 N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide CAS No. 1020722-29-5

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide

Cat. No.: B1384977
CAS No.: 1020722-29-5
M. Wt: 339.2 g/mol
InChI Key: DHEJDETZFHTBPS-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide: is an organic compound that features both an amine group and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 3-nitroaniline and 2,4-dichlorophenol.

    Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Step 2: The 3-aminophenylamine is then reacted with 4-chlorobutyryl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-4-chlorobutanamide.

    Step 3: Finally, the N-(3-aminophenyl)-4-chlorobutanamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide.

Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential use in the development of new agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Potential applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(3-Aminophenyl)-4-phenoxybutanamide
  • N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide

Comparison:

  • N-(3-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may result in different chemical reactivity and biological activity.
  • N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.

Uniqueness: N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the amine and dichlorophenoxy groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJDETZFHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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